molecular formula C10H20N2 B2480469 N-cyclopentylpiperidin-4-amine CAS No. 886506-60-1

N-cyclopentylpiperidin-4-amine

Cat. No.: B2480469
CAS No.: 886506-60-1
M. Wt: 168.284
InChI Key: WRJYRNIARRMKLN-UHFFFAOYSA-N
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Description

N-cyclopentylpiperidin-4-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The structure of this compound includes a cyclopentyl group attached to the nitrogen atom of the piperidine ring, making it a unique and valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylpiperidin-4-amine typically involves the reaction of cyclopentylamine with piperidin-4-one. The process can be summarized as follows:

    Cyclopentylamine and Piperidin-4-one Reaction: Cyclopentylamine is reacted with piperidin-4-one under controlled conditions to form this compound.

    Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the final product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, alkyl groups, various catalysts

Major Products Formed

    Oxidation: Oxidized derivatives of this compound

    Reduction: Reduced derivatives of this compound

    Substitution: Substituted derivatives with halogens, alkyl groups, etc.

Scientific Research Applications

N-cyclopentylpiperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of N-cyclopentylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. Key molecular targets include:

    Voltage-Gated Ion Channels: this compound can modulate the activity of voltage-gated ion channels, affecting neuronal excitability and neurotransmission.

    GABA-Mediated Inhibitory Neurotransmission: The compound enhances gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, leading to reduced neuronal excitability.

    Glutamate-Mediated Excitatory Neurotransmission: It attenuates glutamate-mediated excitatory neurotransmission, contributing to its potential therapeutic effects

Comparison with Similar Compounds

N-cyclopentylpiperidin-4-amine can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom. This compound is a derivative of piperidine with a cyclopentyl group attached to the nitrogen atom.

    Cyclopentylamine: A simple amine with a cyclopentyl group. This compound combines the structural features of both piperidine and cyclopentylamine.

    N-Methylpiperidin-4-amine: A similar compound with a methyl group instead of a cyclopentyl group.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it valuable for the synthesis of complex molecules, and its potential therapeutic applications continue to be explored. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its broader applications and pave the way for future discoveries.

Properties

IUPAC Name

N-cyclopentylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJYRNIARRMKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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